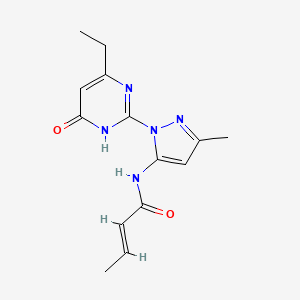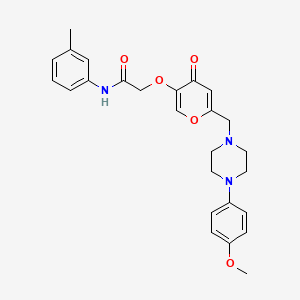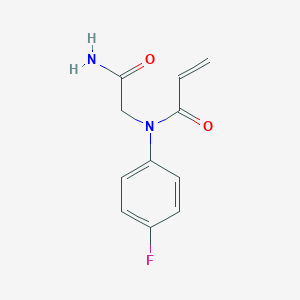
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide, also known as AF1Q or BCL-11B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AF1Q has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for future cancer therapies.
Mecanismo De Acción
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide exerts its anti-cancer effects by inhibiting the activity of the Bcl-2 family of proteins, which play a critical role in regulating apoptosis. N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide specifically targets the anti-apoptotic protein Bcl-2, leading to the activation of the pro-apoptotic protein Bax and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This leads to the activation of caspase enzymes and subsequent cleavage of various cellular proteins, ultimately resulting in cell death. N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has been extensively studied for its anti-cancer effects, with numerous studies demonstrating its efficacy in various cancer cell lines.
However, there are also some limitations to using N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that could complicate interpretation of experimental results. Additionally, the optimal concentration and duration of N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide treatment may vary depending on the specific experimental conditions, making it important to carefully optimize experimental protocols.
Direcciones Futuras
There are several potential future directions for research on N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide. One area of interest is in developing combination therapies that incorporate N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide with other chemotherapy drugs. N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has been shown to enhance the efficacy of chemotherapy drugs, and further research in this area could lead to the development of more effective cancer treatments.
Another potential direction for research is in identifying biomarkers that can predict response to N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide treatment. This could help to identify patients who are most likely to benefit from N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide therapy and optimize treatment strategies.
Finally, further research is needed to fully understand the mechanism of action of N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide and identify any potential off-target effects. This will be important for ensuring the safety and efficacy of N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide as a potential cancer therapy.
Métodos De Síntesis
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-hydroxybenzylidene ethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-3-hydrazinobenzylidene ethyl acetoacetate, which is subsequently reacted with acetic anhydride to form N-(4-fluorophenyl)-3-acetoacetylamino-2-hydrazinobutyramide. Finally, this intermediate is reacted with ethyl chloroacetate to form N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including lung cancer, breast cancer, and leukemia. N-(2-Amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapies.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-11(16)14(7-10(13)15)9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPNCZNCYWRFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC(=O)N)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(carbamoylmethyl)-N-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

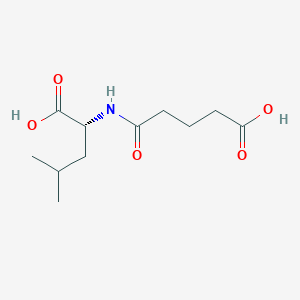
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)
![[5-(Trifluoromethyl)-2-iodophenyl]acetic acid](/img/structure/B2918935.png)
![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)



![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)
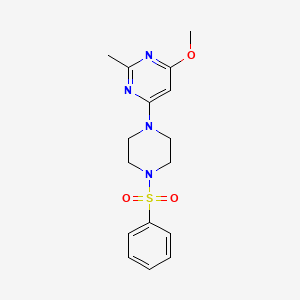
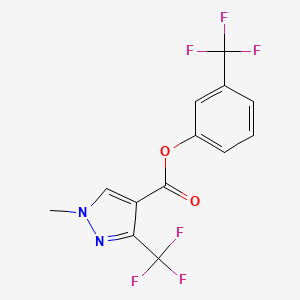
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)

